N-Benzyl(4-chlorophenyl)methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl(4-chlorophenyl)methanimine N-oxide is an organic compound with the molecular formula C14H12ClNO It is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a methanimine N-oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl(4-chlorophenyl)methanimine N-oxide can be synthesized through a reaction involving N-benzyl-1-(4-chlorophenyl)methanimine and an oxidizing agent. One common method involves the use of diphenylphosphine oxide as the oxidizing agent. The reaction is typically carried out in water at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization using solvents such as hexane and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl(4-chlorophenyl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include diphenylphosphine oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various N-oxide derivatives, while reduction typically yields the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-Benzyl(4-chlorophenyl)methanimine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl(4-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This process involves the formation of reactive intermediates that can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-1-(4-chlorophenyl)methanimine
- (E)-N-Benzyl-1-(4-chlorophenyl)methanimine
Uniqueness
N-Benzyl(4-chlorophenyl)methanimine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
22687-09-8 |
---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
N-benzyl-1-(4-chlorophenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-6-13(7-9-14)11-16(17)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI-Schlüssel |
MWBFZFCMKNEMFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.